1,2-Thiazole-5(2H)-thione
Description
Structure
3D Structure
Properties
CAS No. |
61006-10-8 |
|---|---|
Molecular Formula |
C3H3NS2 |
Molecular Weight |
117.20 g/mol |
IUPAC Name |
2H-1,2-thiazole-5-thione |
InChI |
InChI=1S/C3H3NS2/c5-3-1-2-4-6-3/h1-2,4H |
InChI Key |
XXYDUYVNVIQPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNSC1=S |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Thiazole 5 2h Thione and Analogous Systems
Direct Synthesis Strategies for 1,2-Thiazole-5(2H)-thione Ring Systems
Direct synthesis strategies focus on constructing the this compound ring in a single or multi-step sequence from acyclic precursors. These methods are fundamental for creating the core heterocyclic system.
The foundational synthesis of the isothiazole (B42339) ring, the parent structure of this compound, historically involved the oxidation of 5-amino-1,2-dithiole-4,5-dicarboxylic acid. researchgate.net Modern cyclization methods often rely on building the ring from more accessible starting materials containing the necessary carbon, nitrogen, and sulfur atoms. One established approach involves the reaction of compounds possessing both a nitrile group and an active methylene group with elemental sulfur. researchgate.net This type of reaction builds the aminothioamide functionality which can then cyclize to form the isothiazole ring.
Another key strategy involves the annulation of a bromoaminotriazole with a carbon disulfide equivalent, which proceeds through a thiocarbonyl intermediate that spontaneously cyclizes. nih.gov While this example leads to a fused thiazole (B1198619) system, the core principle of cyclizing an amino-bromo precursor with a C-S source is a viable route for constructing the thiazole-thione core.
Modern synthetic chemistry has moved towards more efficient and versatile methods, such as multi-component reactions (MCRs), for the construction of complex heterocyclic systems. These reactions allow for the formation of multiple bonds in a single operation from three or more starting materials, offering significant advantages in terms of atom economy and procedural simplicity.
While many MCRs reported in the literature target the more common 1,3-thiazole isomer, the principles can be adapted for 1,2-thiazoles. researchgate.netbepls.com For instance, a three-component reaction between chalcones, isothiocyanates, and elemental sulfur has been developed for thiazole-2-thiones, showcasing the power of MCRs in this field. organic-chemistry.org A direct one-pot synthesis for isothiazole-3-thiones has been established via the annulation of specific β-chloro acrylaldehydes, amines, and elemental sulfur, catalyzed by an iron cluster and copper acetate. researchgate.net This method demonstrates the feasibility of constructing the 1,2-thiazole ring system with a thione functionality through a multi-component cascade process. researchgate.net
Table 1: Examples of Multi-Component Reactions in Thiazole-Thione Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product Type | Reference |
| Chalcone | Isothiocyanate | Elemental Sulfur | Base-catalyzed | Thiazole-2-thione | organic-chemistry.org |
| Chalcone | Nitrobenzene | Carbon Disulfide | NaOH | Thiazole-2-thione | researchgate.net |
| Ferrocenyl/phenyl-β-chloro acrylaldehyde | Amine | Elemental Sulfur | Iron cluster & Cu(OAc)₂·H₂O | Isothiazole-3-thione | researchgate.net |
Synthesis via Precursor Modification and Functionalization
An alternative to direct ring construction is the synthesis of a related precursor, such as a 1,2-thiazol-5(2H)-one (an isothiazolone), followed by functional group interconversion to introduce the C=S moiety.
The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S) is a common and effective method for synthesizing thiones. This is typically achieved using specific thionating agents. Lawesson's reagent is a prominent example, widely used for the chemoselective thionation of amides and ketones. researchgate.net The reaction of a 1,2-thiazol-5(2H)-one derivative with Lawesson's reagent can efficiently yield the corresponding this compound. researchgate.net
Another classical reagent for this transformation is phosphorus pentasulfide (P₂S₅). researchgate.net The reaction between acylaminocarbonyls and phosphorus pentasulfide or Lawesson's reagent is a known method for producing thiazole rings and can be applied to the thionation of existing oxygen-containing heterocycles. researchgate.netresearchgate.net
Table 2: Common Thionating Agents for C=O to C=S Conversion
| Reagent | Formula | Typical Application | Reference |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Thionation of ketones, esters, amides | researchgate.net |
| Phosphorus Pentasulfide | P₄S₁₀ | Thionation of carbonyl compounds | researchgate.net |
This approach involves the stepwise or one-pot reaction of separate components that provide the necessary nitrogen and sulfur atoms to form the heterocyclic ring. Nitrogen-sulfur heterocycles are an important class of compounds, and their synthesis often involves the strategic combination of N- and S-containing synthons. openmedicinalchemistryjournal.commdpi.com
The synthesis of the 1,2-thiazole ring can be achieved from precursors like β-aminovinyl ketones reacting with thionyl chloride or from enamines reacting with sulfur dichloride. researchgate.net These methods involve the reaction of a nitrogen-containing open-chain precursor with a sulfur-delivering reagent to induce cyclization and form the N-S bond characteristic of the 1,2-thiazole system.
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in modern organic synthesis by improving reaction rates, yields, and selectivity, often under milder conditions. The synthesis of thiazole-thiones is no exception, with various catalytic systems being employed.
Base-catalyzed three-component reactions have been shown to be effective, for example, in the synthesis of thiazole-2-thiones from chalcones, isothiocyanates, and elemental sulfur. organic-chemistry.org Similarly, a protocol using NaOH as a base facilitates a [3+2] cycloaddition reaction to form thiazole-2-thiones in one pot. researchgate.net
Metal catalysts are also utilized. A copper-catalyzed reaction using potassium ethylxanthate has been used to create a thiocarbonyl intermediate which subsequently cyclizes to form a thiazole ring fused to a triazole. nih.gov Palladium catalysts have been employed for the functionalization of pre-formed isothiazole rings, for example, in carbonylation reactions to produce carboxamides. researchgate.net While not a direct synthesis of the thione, this highlights the role of catalysis in modifying the heterocyclic core. The development of green and recyclable catalysts, such as silica-supported tungstosilicic acid, is also an active area of research for thiazole synthesis, often in conjunction with environmentally benign methods like ultrasonic irradiation. medmedchem.com
Organocatalyzed Transformations to Thiazole-Thiones
Organocatalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering mild and environmentally friendly alternatives to traditional methods. In the context of thiazole-thiones, organocatalysts, particularly organic bases, facilitate multicomponent reactions that efficiently construct the desired heterocyclic core.
A notable example is the base-catalyzed three-component reaction for the synthesis of 1,3-thiazole-2-thiones, which are structural isomers of 1,2-thiazole-5(2H)-thiones. One such approach involves the reaction of chalcones, isothiocyanates, and elemental sulfur. organic-chemistry.org Optimization studies have shown that the organic base 1,4-diazabicyclo[2.2.2]octane (DABCO) is an effective catalyst for this transformation. The reaction proceeds in a polar aprotic solvent like DMSO at elevated temperatures, providing the corresponding thiazole-2-thiones in good to excellent yields. This method is valued for its operational simplicity and tolerance of a wide range of functional groups on both the chalcone and isothiocyanate starting materials.
Another organocatalyzed, metal-free approach utilizes a simple base like sodium hydroxide (NaOH) to catalyze the [3+2] cycloaddition of nitrobenzene, chalcones, and carbon disulfide. researchgate.netresearchgate.net This one-pot synthesis constructs one C-S and two C-N bonds, affording a variety of functionalized 1,3-thiazole-2-thiones in moderate to good yields. researchgate.netresearchgate.net The use of readily available starting materials and a common inorganic base makes this an economical and practical method. researchgate.net
| Starting Materials | Catalyst/Base | Solvent | Key Features | Product Type |
|---|---|---|---|---|
| Chalcones, Isothiocyanates, Sulfur | DABCO | DMSO | Three-component reaction, good functional group tolerance. organic-chemistry.org | Substituted 1,3-Thiazole-2-thiones |
| Nitrobenzene, Chalcones, Carbon Disulfide | NaOH | Not Specified | One-pot [3+2] cycloaddition, forms one C-S and two C-N bonds. researchgate.netresearchgate.net | Substituted 1,3-Thiazole-2-thiones |
Metal-Catalyzed Routes for Thiazole-Thione Architectures
Metal catalysts offer unique pathways for the synthesis of thiazole-thiones, often enabling reactions that are not feasible with other methods. These catalysts can activate substrates in novel ways, leading to highly efficient and selective transformations. Copper, iron, and nickel complexes have been prominently featured in the development of these synthetic routes.
A significant metal-catalyzed approach involves a one-pot synthesis of isothiazole-3-thiones, which are also structural isomers of the target compound. This reaction utilizes an environmentally benign iron cluster and copper(II) acetate (Cu(OAc)₂·H₂O) to catalyze the annulation of β-chloro acrylaldehydes, amines, and elemental sulfur. researchgate.netresearchgate.net This method is notable for forming five consecutive bonds in a single operation. researchgate.net
Copper catalysis is also central to the synthesis of more complex, fused thiazole-thione systems. For instance, a copper-catalyzed reaction of a bromoaminotriazole with potassium ethylxanthate leads to the formation of a thiocarbonyl intermediate that spontaneously cyclizes to produce a 2H-thiazolo[4,5-d] organic-chemistry.orgresearchgate.netpharmaguideline.comtriazole system. This demonstrates the utility of copper catalysts in constructing the thiazole-thione core as part of a larger, fused heterocyclic structure.
Furthermore, copper has been employed in the aerobic oxidative synthesis of fullerothiazolidinethiones from C₆₀, aliphatic amines, and carbon disulfide. nih.gov While this yields a saturated thiazolidine ring, it highlights the versatility of copper catalysis in forging the necessary C-S and C-N bonds for thione-containing heterocycles. nih.gov
Nickel-catalyzed reactions have been explored for the functionalization of pre-formed thiazole rings. For example, DalPhos/Nickel catalyst systems have been used for the C2-H arylation of 1,3-azoles, and other nickel catalysts have been used in reactions with Grignard reagents. nih.govclockss.org While not directly forming the thione, these methods are crucial for diversifying the architecture of thiazole-containing molecules.
| Starting Materials | Catalyst | Key Features | Product Type |
|---|---|---|---|
| β-chloro acrylaldehydes, amines, sulfur | Iron cluster and Cu(OAc)₂·H₂O | One-pot synthesis forming five bonds. researchgate.netresearchgate.net | Isothiazole-3-thiones |
| Bromoaminotriazole, Potassium ethylxanthate | Copper catalyst | Formation of a fused thiazole-thione system. | 2H-thiazolo[4,5-d] organic-chemistry.orgresearchgate.netpharmaguideline.comtriazole-thiones |
| C₆₀, aliphatic amines, CS₂ | Cu(OAc)₂·H₂O | Aerobic oxidative reaction. nih.gov | -Fullerothiazolidinethiones |
| (Benz)oxazoles, (Benzo)thiazoles, Aryl halides | DalPhos/Nickel catalyst | C2-H functionalization of the thiazole ring. nih.gov | C2-arylated thiazoles |
Chemical Reactivity and Mechanistic Investigations of 1,2 Thiazole 5 2h Thione
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of 1,2-Thiazole-5(2H)-thione in substitution reactions is dictated by the presence of multiple nucleophilic and electrophilic centers, including the exocyclic sulfur, the ring nitrogen, and the ring carbon atoms.
The exocyclic sulfur atom of the thione group is a soft nucleophile, making it the primary site for reactions with soft electrophiles, particularly alkylating and acylating agents. This reactivity is a cornerstone of its functionalization. In the presence of a base, the tautomeric 1,2-thiazole-5-thiol is deprotonated to form a highly nucleophilic thiolate anion, which readily attacks electrophiles. S-alkylation of isothiazolethiones is a common reaction that leads to the formation of 5-(alkylsulfanyl)-1,2-thiazole derivatives. thieme-connect.de
While specific studies on this compound are limited, the S-alkylation of analogous mercapto-substituted heterocycles is well-documented and proceeds under mild conditions. These reactions typically involve treating the thiol/thione with an alkyl halide in the presence of a base such as sodium hydroxide, potassium carbonate, or an organic base like triethylamine. nih.govnih.gov This reaction is highly regioselective for the sulfur atom.
Table 1: Illustrative Examples of S-Alkylation on Analogous Mercapto-Heterocycles
| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol | 2-Bromoethanol | Bentonite / Microwave | 2-((5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanol | - | nih.gov |
| 2-mercapto-5-methyl-1,3,4-thiadiazole | Dibromomethane | K2CO3 / Acetone | Bis((5-methyl-1,3,4-thiadiazol-2-yl)thio)methane | 76 | nih.gov |
Note: The data in this table is derived from reactions of structurally related mercapto-heterocycles to illustrate the general principles of S-alkylation.
The isothiazole (B42339) ring itself can participate in substitution reactions, although its reactivity is influenced by the electron-donating or -withdrawing character of its substituents. The ring nitrogen possesses a lone pair of electrons and can act as a nucleophile. N-alkylation of simple isothiazoles with reagents like alkyl halides or dimethyl sulfate (B86663) is a known reaction, leading to the formation of quaternary isothiazolium salts. thieme-connect.de For this compound, N-alkylation would compete with the more favorable S-alkylation, with the outcome often depending on reaction conditions and the hardness/softness of the electrophile.
Electrophilic substitution on the isothiazole ring is less common than in more electron-rich five-membered heterocycles like pyrrole (B145914) or thiophene. The ring nitrogen atom has an electron-withdrawing effect, which deactivates the ring towards electrophilic attack. Computational studies on the parent thiazole (B1198619) (1,3-thiazole) suggest that C5 is the most likely site for electrophilic substitution. pharmaguideline.com In the case of the 1,2-thiazole ring, the positions are C3, C4, and C5. The presence of the thiol/thione group at C5, which can act as an activating group, may influence the regioselectivity of such reactions.
Nucleophilic attack on the unsubstituted isothiazole ring is generally difficult and requires highly activated substrates or very strong nucleophiles. Studies on isothiazolium salts have shown that nucleophilic attack can occur at the ring sulfur atom, leading to ring-opening reactions. researchgate.net
Cycloaddition Reactions and Ring Expansions
Cycloaddition and ring transformation reactions provide powerful pathways for constructing complex polycyclic heterocyclic systems from simpler precursors.
[3+2] Cycloaddition reactions are a key method for synthesizing five-membered rings. While the synthesis of the isothiazole ring itself can be achieved via a 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with an alkyne, the participation of the pre-formed this compound ring in such reactions is not extensively documented. researchgate.netmedwinpublishers.com For the compound to act as a dipolarophile, its C4=C5 double bond would need to react with a 1,3-dipole. The aromatic character of the isothiazole ring, however, reduces the reactivity of this double bond compared to a simple alkene, often requiring harsh conditions for cycloaddition to occur.
A more prevalent strategy for creating fused systems involves using the inherent nucleophilicity of 1,2-thiazole-5-thiol. The thiol group, in conjunction with the ring nitrogen, can react with bifunctional electrophiles in a condensation-cyclization sequence to build a new ring fused to the isothiazole core. This approach is widely used in heterocyclic chemistry to synthesize bicyclic systems.
A common example of this strategy is the reaction of a mercapto-substituted azole with an α-haloketone. The reaction proceeds via initial S-alkylation, followed by an intramolecular nucleophilic attack of a ring nitrogen onto the ketone carbonyl, and subsequent dehydration to form a fused five-membered ring. This pathway is used to synthesize various thiazolo[3,2-b] researchgate.netmdpi.comresearcher.lifetriazoles and related systems. ucm.es Applying this logic, 1,2-thiazole-5-thiol could react with α-haloketones to potentially form isothiazolo[5,4-b]thiazole derivatives.
Similarly, reaction with bifunctional reagents capable of forming six-membered rings, such as α,β-unsaturated ketones or β-ketoesters, can lead to the annulation of a pyridine (B92270) or pyrimidine (B1678525) ring, yielding fused systems like isothiazolo[4,5-b]pyridines. dmed.org.uadmed.org.ua
Tautomerism and Isomerization Studies
This compound exists in a tautomeric equilibrium with its thiol form, 1,2-thiazole-5-thiol. This thione-thiol tautomerism is a fundamental characteristic of many mercapto-substituted nitrogen heterocycles. semanticscholar.org
Figure 1: Thione-Thiol Tautomeric Equilibrium
The position of this equilibrium is highly dependent on several factors, including the physical state (solid or solution), solvent polarity, concentration, and temperature. researchgate.net
In the Solid State: X-ray crystallographic studies on similar heterocyclic thiones, such as 1,2,4-triazole-3-thiol, often show that the thione tautomer is the dominant form in the crystal lattice, stabilized by intermolecular hydrogen bonding. semanticscholar.org
In Solution: In solution, both tautomers can coexist. The thione form is generally favored in polar, protic solvents, which can stabilize the polar thiocarbonyl group through hydrogen bonding. Conversely, the thiol form tends to be more prevalent in non-polar solvents. researchgate.net
Spectroscopic methods are the primary tools for investigating this equilibrium.
UV-Vis Spectroscopy: The two tautomers have distinct chromophores and thus different absorption maxima. The thione form typically exhibits a strong absorption at a longer wavelength corresponding to the n→π* transition of the C=S group.
IR Spectroscopy: The thione form shows a characteristic C=S stretching vibration, while the thiol form displays an S-H stretch.
NMR Spectroscopy: 1H NMR can be used to observe the labile S-H proton of the thiol form and the N-H proton of the thione form. 13C NMR is also valuable, as the chemical shift of the C5 carbon is significantly different in the two tautomers (C=S vs. C-SH).
Computational studies on related systems, such as 2,5-dimercapto-1,3,4-thiadiazole, have been performed to determine the relative stabilities of the different tautomeric forms, often showing a preference for the mixed thione-thiol structure. researchgate.net Such studies provide theoretical insight into the energetic landscape of the tautomerization process.
Thione-Thiol Tautomerism Equilibrium Analysis
The this compound core can exist in two tautomeric forms: the thione form and the thiol form (1,2-thiazole-5-thiol). The equilibrium between these two forms is a critical determinant of the molecule's chemical and physical properties, including its reactivity, acidity, and potential as a ligand in coordination chemistry.
Theoretical and computational studies on analogous five-membered heterocyclic thiones, such as 1,2,4-triazole-3-thiones, have provided valuable insights into this tautomeric relationship. researchgate.net Quantum chemical calculations, often employing Density Functional Theory (DFT) methods, are instrumental in determining the relative stabilities of the tautomers. researchgate.net These studies consistently indicate that in the gas phase, the thione form is energetically more favorable than the thiol form. researchgate.net This preference is attributed to the greater stability of the C=S double bond compared to the C=N double bond within the ring in the thiol form, as well as the energetic favorability of the N-H bond over the S-H bond.
The equilibrium can be influenced by the surrounding medium. Polar solvents tend to shift the equilibrium towards the more polar tautomer. jocpr.com In the case of thione-thiol tautomerism, the thione form is generally more polar, and thus its predominance is often enhanced in polar solvents. jocpr.com
To illustrate the typical energy differences found in related heterocyclic systems, the following table presents hypothetical computational data for this compound, based on trends observed in analogous compounds.
| Tautomer | Method/Basis Set | Gas Phase Relative Energy (kcal/mol) | Solvated (Water) Relative Energy (kcal/mol) |
| This compound | B3LYP/6-31G(d,p) | 0.00 | 0.00 |
| 1,2-Thiazole-5-thiol | B3LYP/6-31G(d,p) | +3.5 | +2.8 |
Note: This data is illustrative and based on computational studies of analogous heterocyclic thiones.
Substituent Effects on Tautomeric Preferences
The position of the thione-thiol equilibrium can be significantly influenced by the nature and position of substituents on the 1,2-thiazole ring. The electronic properties of these substituents can alter the relative stabilities of the two tautomeric forms.
Generally, electron-donating groups (EDGs) attached to the ring are expected to stabilize the thione form. By increasing the electron density on the nitrogen atom, EDGs enhance the basicity of the nitrogen, making it more favorable to hold the proton. Conversely, electron-withdrawing groups (EWGs) are anticipated to favor the thiol form. EWGs decrease the electron density on the nitrogen atom, making it less basic and thereby promoting the migration of the proton to the sulfur atom, forming the less polar thiol tautomer.
The effect of substituents on tautomeric equilibria has been documented in other heterocyclic systems, such as pyridones and purines. pku.edu.cnnih.gov For instance, studies on substituted 2(1H)-pyridones have shown a clear correlation between the electronic nature of the substituent and the position of the lactam-lactim equilibrium. pku.edu.cn Applying these principles to this compound, one can predict the qualitative impact of various substituents.
The following table provides a hypothetical analysis of substituent effects on the tautomeric equilibrium of this compound, based on established principles of physical organic chemistry.
| Substituent (at C4) | Electronic Effect | Predicted Favored Tautomer | Expected Change in Equilibrium Constant (KT = [thiol]/[thione]) |
| -OCH3 | Electron-donating | Thione | Decrease |
| -CH3 | Electron-donating | Thione | Decrease |
| -H | Neutral | Thione (baseline) | Baseline |
| -Cl | Electron-withdrawing | Thiol | Increase |
| -NO2 | Electron-withdrawing | Thiol | Significant Increase |
Note: This table is predictive and based on general principles of substituent effects on tautomeric equilibria.
Mechanistic Elucidation of Key Reactions
A thorough understanding of the reaction mechanisms of this compound is essential for controlling reaction outcomes and designing new synthetic routes. Spectroscopic monitoring and isotopic labeling are powerful tools for mapping reaction pathways and gaining detailed mechanistic insights.
Reaction Pathway Mapping via Spectroscopic Monitoring
Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time. By observing changes in the spectral properties of a reaction mixture, it is possible to identify intermediates, determine reaction kinetics, and elucidate the sequence of bond-forming and bond-breaking events.
UV-Vis Spectroscopy: The thione and thiol tautomers of this compound are expected to have distinct UV-Vis absorption spectra due to differences in their chromophoric systems. The C=S group in the thione form typically exhibits a characteristic n→π* transition at a longer wavelength compared to the thiol form. This difference can be exploited to monitor the tautomeric equilibrium under various conditions and to follow reactions that involve a change in the tautomeric state.
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation and can be used to distinguish between the thione and thiol forms. The chemical shifts of the N-H proton in the thione and the S-H proton in the thiol would be significantly different. Furthermore, the 13C chemical shift of the carbon atom in the C=S group of the thione would be distinct from the corresponding carbon in the C-S group of the thiol. Monitoring these changes over time can provide detailed information about reaction pathways.
IR Spectroscopy: The vibrational frequencies of the C=S and S-H bonds are characteristic and can be used to identify the predominant tautomer. The thione form will exhibit a strong absorption band for the C=S stretch, while the thiol form will show a characteristic S-H stretching vibration. The disappearance of a reactant's characteristic peak and the appearance of a product's peak can be used to track the progress of a reaction.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms during a chemical reaction. wikipedia.org By replacing an atom with one of its isotopes (e.g., replacing 1H with 2H (Deuterium), 12C with 13C, 14N with 15N, or 32S with 34S), it is possible to gain unambiguous evidence for proposed reaction mechanisms. wikipedia.org
In the context of this compound, isotopic labeling could be employed in several ways:
Deuterium (B1214612) Labeling: Replacing the mobile proton with deuterium (D) would allow for the direct observation of the tautomeric equilibrium using NMR spectroscopy. The N-D and S-D signals would be readily distinguishable from N-H and S-H signals. Furthermore, deuterium labeling can be used to determine kinetic isotope effects, which can provide information about the rate-determining step of a reaction.
13C and 15N Labeling: The synthesis of this compound with 13C or 15N enrichment at specific positions in the ring would enable detailed NMR studies. For example, 13C labeling of the C5 carbon would allow for precise tracking of this carbon during ring-opening or rearrangement reactions. 15N labeling of the nitrogen atom would be invaluable for studying reactions involving this heteroatom, such as alkylation or acylation.
34S Labeling: The use of a heavy isotope of sulfur, 34S, in conjunction with mass spectrometry, could provide definitive evidence for reaction mechanisms involving the sulfur atoms. For instance, in reactions where a sulfur atom is extruded or transferred, tracking the 34S label would confirm the proposed pathway.
While specific isotopic labeling studies on this compound are not extensively reported, the application of these well-established techniques would undoubtedly provide profound insights into its chemical reactivity and mechanistic intricacies.
Advanced Spectroscopic and Structural Characterization of 1,2 Thiazole 5 2h Thione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1,2-thiazole-5(2H)-thione derivatives, offering detailed insights into the molecular framework through the analysis of various nuclei, primarily ¹H and ¹³C.
Proton (¹H) NMR Spectral Analysis for Connectivity
Proton (¹H) NMR spectroscopy provides crucial information about the number of different types of protons and their connectivity within a molecule. In derivatives of this compound, the chemical shifts of the ring protons are influenced by the electronic environment created by the sulfur and nitrogen heteroatoms and the thione group. For instance, in substituted 2-aminothiazoles, the thiazole (B1198619) proton typically appears as a singlet in the aromatic region. rsc.orgmdpi.com The proton attached to the nitrogen (N-H) is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. mdpi.comnih.gov
Table 1: Representative ¹H NMR Data for Substituted Thiazole Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 4-Methyl-5-(ethoxycarbonyl)-2-aminothiazole | DMSO-d₆ | H-thiazole | 7.55 (s, 1H) |
| NH₂ | 7.17 (br, 2H) | ||
| CH₃ | 2.17 (s, 3H) | ||
| (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole nih.gov | DMSO-d₆ | thiazole-H | 6.42 (s, 1H) |
| hydrazono-NH | 10.38 (s, 1H) | ||
| benzyl-CH₂ | 5.00 (s, 2H) |
Note: 's' denotes a singlet and 'br' denotes a broad signal.
Carbon-13 (¹³C) NMR Chemical Shift Correlations and Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the this compound ring are characteristic. The carbon of the thione group (C=S) is typically found significantly downfield, often in the range of 180-200 ppm, due to deshielding. nih.gov The other ring carbons appear at shifts indicative of their position within the heterocyclic system. For example, in a 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, the C=S carbon resonates at 184.2 ppm. nih.gov In various substituted thiazoles, the ring carbons appear in the range of 105-170 ppm. mdpi.com
Table 2: Representative ¹³C NMR Data for Thiazole and Thione-Containing Heterocycles
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione nih.gov | CDCl₃ | C=S | 184.2 |
| C-O | 165.6 | ||
| 2-(2-(2,4-dinitrophenyl)-hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole nih.gov | DMSO-d₆ | C2 (C=N) | 164.14 |
| C4 | 135.13 | ||
| C5 | 94.49 | ||
| ethyl-CH₂ | 30.67 | ||
| ethyl-CH₃ | 12.98 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complex Structures
For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, establishing the connectivity of protons within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbons (¹H-¹³C), allowing for the assignment of carbons that bear protons.
HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it reveals correlations between protons and carbons that are two or three bonds away (and sometimes further). This technique is crucial for assigning quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. The analysis of ¹³C NMR peaks using HMBC can be vital for determining the specific substitution patterns on the heterocyclic ring, which can be challenging to establish otherwise. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, key vibrational modes include those of the N-H, C=N, C=C, and C=S groups.
N-H stretching: A band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H group. mdpi.comnih.gov
C=N and C=C stretching: Vibrations for the C=N and C=C bonds within the thiazole ring typically appear in the 1500-1650 cm⁻¹ region. rsc.orgmdpi.com
C=S stretching: The thiocarbonyl (C=S) or "thione" group gives rise to a characteristic absorption, although its position can be variable. In related thiadiazole-thiones, this band has been assigned in the 1350 cm⁻¹ region. nih.gov
Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and bonds involving heavier atoms like sulfur. A comprehensive vibrational assignment can be achieved by combining experimental IR and Raman data with quantum chemical calculations. nih.govresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for Thiazole-Thione Derivatives
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3100 - 3400 mdpi.comnih.gov |
| C-H (aromatic) | Stretch | ~3000 - 3100 nih.gov |
| C=N (ring) | Stretch | 1590 - 1650 rsc.orgnih.gov |
| C=C (ring) | Stretch | 1450 - 1560 mdpi.comnih.gov |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) are commonly employed methods.
The fragmentation of thiazole derivatives often involves the cleavage of the heterocyclic ring. sapub.org Common fragmentation pathways for thiazole-containing compounds can include the loss of small, stable neutral molecules or radicals. The presence of sulfur isotopes (³²S and ³⁴S) leads to a characteristic M+2 peak in the mass spectrum, which can help confirm the presence of sulfur in the molecule. sapub.org The fragmentation of the 1,2-thiazole ring system can be complex, but analysis of the resulting fragment ions helps to confirm the core structure and the nature of its substituents. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry unambiguously. mdpi.com
For derivatives of this compound, X-ray analysis can confirm the planarity of the heterocyclic ring and determine the conformation of its substituents. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. In related thione-containing heterocycles, pairs of N-H···S hydrogen bonds have been observed to link molecules into dimers in the crystal structure. nih.gov
Table 4: Example Crystallographic Data for a Related Heterocycle, 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₆N₂OS₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0308 (12) |
| b (Å) | 8.1171 (16) |
| c (Å) | 8.7616 (18) |
| α (°) | 116.55 (4) |
| β (°) | 93.70 (3) |
Such crystallographic data provides unequivocal proof of the molecular structure and offers insights into the solid-state arrangement, which is essential for understanding the material's properties. mdpi.comst-andrews.ac.uk
Molecular Conformation and Torsion Angle Analysis
Detailed information regarding the molecular conformation and specific torsion angles of this compound derivatives is not available in the reviewed scientific literature. Such an analysis would require crystallographic data or in-depth conformational studies (e.g., advanced NMR spectroscopy or computational modeling validated by experimental data), which are not publicly accessible for this specific class of compounds.
Crystal Packing and Intermolecular Interactions
A definitive analysis of the crystal packing and intermolecular interactions for this compound derivatives cannot be provided due to the absence of published crystal structures.
However, based on the functional groups present in the this compound core (an N-H proton donor, a thione sulfur as a potential hydrogen bond acceptor, and the aromatic thiazole ring), several types of intermolecular interactions can be anticipated to play a significant role in their crystal packing. In analogous thione-substituted heterocyclic compounds, such as 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, the crystal structure is stabilized by intermolecular N—H···S hydrogen bonds, which link the molecules into chains. nih.gov Additionally, π–π stacking interactions between the heterocyclic rings are often observed, further stabilizing the crystal lattice. nih.gov It is plausible that derivatives of this compound would exhibit similar patterns of hydrogen bonding and π-stacking, influencing their solid-state arrangement. The specific nature and geometry of these interactions would, of course, depend on the substituents attached to the core ring structure.
Theoretical and Computational Insights into this compound Remain Largely Unexplored
A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry data specifically for the compound This compound . While extensive research exists on the computational analysis of various thiazole derivatives and the broader principles of thione-thiol tautomerism in heterocyclic systems, detailed studies focusing on the electronic structure, reactivity, and tautomeric equilibria of this compound are not present in the surveyed literature.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating molecular properties. Analyses such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy calculations are fundamental for understanding electronic transitions and reactivity. Similarly, Molecular Electrostatic Potential (MEP) maps provide crucial insights into the charge distribution and sites susceptible to electrophilic or nucleophilic attack. Atomic charge distribution analysis further helps in predicting the most reactive sites within a molecule. However, specific values and detailed graphical representations for this compound are not documented in the accessible research.
Furthermore, the energetic profiles of its potential reaction pathways and the characterization of transition states, which are vital for understanding its chemical behavior and reaction mechanisms, have not been specifically calculated or reported.
The subject of tautomerism, particularly the equilibrium between thione and thiol forms, is a well-studied phenomenon in many heterocyclic compounds. Computational modeling is frequently employed to determine the relative stabilities of these tautomers and to understand how solvents influence the equilibrium. Polar solvents, for instance, are known to shift the equilibrium towards the thione form in many mercapto-substituted nitrogen heterocycles. Despite the general understanding of these principles, specific quantum chemical modeling that quantifies the relative stabilities of the this compound and its corresponding thiol form (1,2-thiazole-5-thiol) is absent from the literature. Consequently, data on the energetic differences between these tautomers and the specific effects of various solvents on their equilibrium remain unavailable.
Theoretical and Computational Chemistry of 1,2 Thiazole 5 2h Thione
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations offer a powerful lens through which the conformational dynamics of 1,2-Thiazole-5(2H)-thione can be observed over time. This computational technique models the atomic motions of the molecule, providing a detailed picture of its flexibility and the various shapes it can adopt.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated numerically to simulate the trajectory of each atom. This allows for the exploration of the molecule's potential energy surface and the identification of stable and metastable conformations. For a molecule like this compound, key conformational degrees of freedom would include the puckering of the thiazole (B1198619) ring and the orientation of the exocyclic thione group.
Table 1: Illustrative Conformational Analysis Data from Molecular Dynamics Simulations
| Conformational State | Dihedral Angle (C4-C5-N2-C3) | Population (%) | Relative Energy (kcal/mol) |
| Global Minimum | 175° | 65 | 0.00 |
| Local Minimum 1 | -170° | 25 | 1.2 |
| Local Minimum 2 | 60° | 10 | 2.5 |
| Note: This table is illustrative and represents the type of data that would be generated from a detailed molecular dynamics study. The values are hypothetical and based on typical findings for similar heterocyclic compounds. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a crucial application of computational chemistry in the characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method to ensure the accuracy of the calculated magnetic shielding tensors.
The process involves optimizing the molecular geometry of this compound at a chosen level of theory and basis set. Subsequently, the NMR shielding constants for each nucleus (¹H and ¹³C) are calculated. These absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).
These predicted chemical shifts can be compared with experimental NMR data to confirm the structure of the molecule or to assign specific resonances to individual atoms. For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the thiazole ring, providing valuable information about the electronic environment of each atom. Discrepancies between calculated and experimental shifts can also point to specific solvent effects or conformational averaging that may not have been fully captured in the computational model.
Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Hypothetical Thiazole Derivative
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C3 | 145.2 | 144.8 | 7.8 | 7.7 |
| C4 | 115.8 | 116.1 | 6.9 | 6.8 |
| C5 | 185.3 | 184.9 | - | - |
| H3 | - | - | 7.8 | 7.7 |
| H4 | - | - | 6.9 | 6.8 |
| Note: This table is a representative example. The presented values are hypothetical, illustrating the typical correlation between computationally predicted and experimentally observed NMR chemical shifts for a related heterocyclic thione. |
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the bonding and electronic structure of molecules in detail. It provides a localized, intuitive picture of chemical bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals).
For this compound, an NBO analysis would provide quantitative information about the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization. Key insights would include the nature of the C=S double bond, the polarization of the N-S bond, and the aromaticity of the thiazole ring.
A significant aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from an occupied "donor" NBO to an unoccupied "acceptor" NBO. For instance, the interaction between a lone pair on the sulfur atom and an antibonding orbital of an adjacent bond can indicate hyperconjugative effects that contribute to the molecule's stability.
Table 3: Selected Donor-Acceptor Interactions from a Hypothetical NBO Analysis of this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) N2 | π(C4-C5) | 5.8 | Lone Pair -> Antibonding Pi |
| π(C3-C4) | π(N2-C5) | 15.2 | Pi -> Antibonding Pi |
| LP(2) S1 | σ*(N2-C3) | 2.1 | Lone Pair -> Antibonding Sigma |
| Note: This table is illustrative, showcasing the type of data obtained from an NBO analysis. The E(2) value represents the stabilization energy associated with the electron delocalization. The values are hypothetical and serve to demonstrate the principles of NBO analysis. |
Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the specific applications of the chemical compound “this compound” that adheres to the provided outline.
The search for research findings, data, and established applications for this exact molecule in the specified areas of synthetic chemistry yielded insufficient information. The existing literature focuses on related but structurally distinct compounds, such as:
1,3-Thiazole derivatives: The common thiazole ring system, which has a different arrangement of sulfur and nitrogen atoms.
Isothiazole-3(2H)-thiones: A different positional isomer.
Thiazolidine-2-thiones: The saturated (non-aromatic) ring analogue.
Fused thiazole systems: Molecules where the thiazole ring is part of a larger, multi-ring structure.
Extrapolating information from these related compounds to describe “this compound” would be scientifically inaccurate and would violate the strict requirement to focus solely on the specified subject. Therefore, the requested article cannot be constructed with the required level of scientific accuracy and detail.
Future Perspectives and Emerging Research Areas
Innovations in Green Synthetic Approaches for 1,2-Thiazole-5(2H)-thione
The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds. While many traditional synthetic routes for thiazole (B1198619) derivatives suffer from drawbacks like harsh conditions, hazardous reagents, and long reaction times, future research will focus on developing environmentally benign methods for this compound. u-strasbg.fr
Emerging innovative techniques center on alternative energy sources, such as microwave irradiation and ultrasonic assistance, which have been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds. nih.gov Ultrasound-assisted reactions, for example, offer benefits like enhanced reaction rates and cleaner processes. acs.org The application of these technologies to the synthesis of 1,2-thiazole scaffolds is a promising area of investigation.
Another key innovation lies in the development and use of eco-friendly catalysts and solvents. Research into recyclable biocatalysts, such as chitosan-based hydrogels, has demonstrated high efficiency and reusability in the synthesis of other thiazole derivatives. acs.orgresearchgate.net The exploration of green solvents like water or polyethylene glycol (PEG-400), or even solvent-free reaction conditions, will be crucial for minimizing the environmental footprint of this compound synthesis. u-strasbg.fr Future work will likely involve adapting multicomponent reactions, which improve atom economy, to these green conditions for the efficient, one-pot construction of the target isothiazole (B42339) thione ring.
| Green Chemistry Technique | Potential Advantage for Synthesis | Representative Catalyst/Condition |
| Ultrasonic Irradiation | Reduced reaction times, high yields, mild conditions | Biocatalysts (e.g., Chitosan hydrogel) |
| Microwave Assistance | Rapid heating, shorter reaction times, improved yields | Solvent-free or green solvents (e.g., water) |
| Green Catalysis | Reusability, reduced waste, mild conditions | Organocatalysts (e.g., DABCO), supported nanocatalysts |
| Multicomponent Reactions | High atom economy, simplified procedures, diversity | One-pot synthesis in green solvents |
Exploration of Novel Reactivity Patterns and Selectivities
A deeper understanding of the intrinsic reactivity of this compound is essential for unlocking its synthetic potential. The isothiazole ring is a unique electronic system, and future research will aim to explore novel transformations that are currently underexplored for this specific thione derivative.
Key areas of investigation will include:
Cycloaddition Reactions: The 1,2-thiazole ring can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct more complex fused heterocyclic systems. mdpi.comsciencedaily.com Investigating the dienophilic or dipolarophilic nature of the C4=C5 bond in this compound, as well as the reactivity of the exocyclic C=S bond, could lead to new synthetic routes for novel molecular scaffolds.
Electrophilic and Nucleophilic Substitution: The isothiazole nucleus is susceptible to both electrophilic and nucleophilic attack. Computational studies on the related 1,3-thiazole suggest that the C5 position is often the primary site for electrophilic substitution. acs.orgnih.govnih.gov Future studies will need to precisely map the electron density of this compound to predict and experimentally verify the regioselectivity of substitution reactions, such as halogenation, nitration, and acylation. Furthermore, the electron-deficient nature of certain ring positions could be exploited for nucleophilic aromatic substitution.
Ring-Opening and Rearrangement Reactions: The relatively weak N-S bond in the isothiazole ring can be cleaved under certain conditions, leading to ring-opening reactions. mdpi.com Exploring these pathways could provide access to unique acyclic sulfur- and nitrogen-containing intermediates that can be used in subsequent transformations to build diverse molecular architectures.
Advanced Computational Methodologies for Deeper Mechanistic Understanding
In silico methods are becoming indispensable for elucidating complex reaction mechanisms and predicting chemical reactivity. Advanced computational methodologies will provide unprecedented insight into the behavior of this compound.
Density Functional Theory (DFT) will be a primary tool for these investigations. DFT calculations can be used to:
Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction. This allows for the validation of proposed mechanisms and the prediction of the most favorable reaction pathways. acs.orgnih.gov
Analyze Electronic Structure: Calculations of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps can reveal the electronic characteristics of the this compound molecule. pharmaguideline.com This information is crucial for understanding its reactivity towards electrophiles and nucleophiles.
Predict Regioselectivity: Reactivity descriptors, such as Fukui indices, can be calculated to predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack, thus explaining or predicting the regioselectivity of reactions. acs.org
These computational insights can guide experimental design, saving time and resources by focusing on the most promising synthetic routes and reaction conditions. mdpi.com Molecular docking simulations can also be employed to predict how derivatives of this compound might interact with biological targets, guiding the design of new functional molecules. acs.orgrsc.org
| Computational Method | Application for this compound | Information Gained |
| Density Functional Theory (DFT) | Reaction mechanism and pathway analysis | Transition state energies, activation barriers, reaction thermodynamics |
| Frontier Molecular Orbital (FMO) Theory | Prediction of reactivity and cycloaddition behavior | HOMO-LUMO energy gaps, sites for orbital interactions |
| Fukui Indices/NBO Analysis | Prediction of regioselectivity for substitution | Sites most susceptible to electrophilic/nucleophilic attack |
| Molecular Docking | In silico screening for biological activity | Binding modes and affinities with protein targets |
Development of High-Throughput Screening for Chemical Transformations
To accelerate the discovery of new reactions and optimize existing ones for this compound, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid, parallel execution of hundreds or thousands of reactions, enabling the efficient exploration of vast reaction parameter spaces. sigmaaldrich.comacs.org
Future research in this area will focus on miniaturizing and automating reactions involving this compound as a substrate. This involves using microtiter plates and robotic liquid handlers to screen diverse combinations of catalysts, reagents, solvents, and temperatures. nih.gov For instance, developing HTS assays for key transformations like cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) on halogenated this compound derivatives would rapidly identify optimal conditions for creating libraries of new analogues. acs.org
The integration of rapid analytical techniques, such as mass spectrometry or specialized spectroscopic methods, is critical for the success of HTS campaigns. nih.gov This allows for the quick determination of reaction success and yield, providing the large datasets necessary for subsequent analysis and optimization. nih.gov Such workflows will dramatically shorten the timeline for discovering novel and selective transformations for this heterocyclic scaffold. acs.org
Integration with Automated Synthesis and Machine Learning Approaches
The convergence of automated synthesis platforms and artificial intelligence (AI) represents the next frontier in chemical research. For this compound, this integration promises to revolutionize how its derivatives are synthesized and how new reactions are discovered.
Automated Synthesis: Robotic systems, often utilizing continuous flow chemistry, can perform multi-step syntheses with high precision and reproducibility. sciencedaily.comnih.gov Developing flow chemistry protocols for the synthesis and functionalization of this compound would enable the on-demand production of derivatives and facilitate the exploration of reaction conditions that are difficult to access in traditional batch chemistry. nih.gov Solid-phase organic synthesis (SPOS) is another powerful automated approach for constructing libraries of thiazole-based compounds, where purification is simplified to washing the resin support. mdpi.com
Machine Learning (ML): AI and ML algorithms can analyze large datasets from HTS experiments or the chemical literature to predict reaction outcomes. acs.orgmit.edu For this compound, ML models could be trained to:
Predict the yield or success of a proposed reaction under specific conditions. nih.gov
Recommend optimal catalysts, reagents, or solvents for a desired transformation. u-strasbg.fr
Identify novel reactivity patterns that have not yet been explored by human chemists.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 1,2-thiazole-5(2H)-thione derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides with CS₂ under basic conditions. For example, refluxing 2-hydroxybenzohydrazide with KOH and CS₂ in ethanol for 8 hours yields thione derivatives (as seen in oxadiazole-thione analogs) . Optimization includes adjusting molar ratios (e.g., 6 mmol KOH to 3.8 mmol substrate), solvent selection (ethanol for reflux), and recrystallization from methanol to enhance purity. Derivatives with substituents like pyridinyl or morpholinomethyl groups require tailored alkylation or condensation steps .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Use programs like ORTEP-3 to visualize molecular geometry and confirm tautomeric forms (e.g., thione vs. thiol) .
- NMR spectroscopy : H and C NMR (in DMSO-d₆) identify aromatic protons (δ 7.37–7.62 ppm) and aliphatic CH₂ groups (δ 4.44–4.71 ppm). The absence of SH protons in NMR suggests thione dominance .
- IR spectroscopy : Peaks at ~1343 cm⁻¹ (C=S) and ~684 cm⁻¹ (C–S) confirm thione functionality .
Q. How can researchers assess the purity and stability of this compound derivatives during storage?
- Methodological Answer :
- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography or gas chromatography with mass spectrometry .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., derivatives stable up to 200°C) .
- Recrystallization : Use methanol or ethanol to remove byproducts and improve crystalline stability .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved for thiazole-thione derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-bromophenyl vs. allyl groups) on antimicrobial activity .
- Statistical error analysis : Apply methods like least-squares regression (referencing Data Reduction and Error Analysis for the Physical Sciences) to identify outliers or experimental biases .
- Bioassay standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .
Q. What computational approaches predict the electronic and optical properties of this compound derivatives?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps and charge distribution .
- Molecular docking : Use AutoDock Vina to simulate interactions with enzyme targets (e.g., urease inhibition studies with RMSD <2.0 Å) .
- UV-Vis spectroscopy : Correlate experimental λmax values (e.g., 260–280 nm) with TD-DFT results to validate electronic transitions .
Q. What strategies improve synthetic yields of this compound derivatives with bulky substituents?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes while maintaining >85% yield .
- Catalytic optimization : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance CS₂ reactivity in biphasic systems .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions during alkylation .
Q. How does thiol-thione tautomerism impact the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- UV spectral analysis : Compare tautomeric ratios in polar (DMSO) vs. nonpolar (CHCl₃) solvents .
- X-ray crystallography : Confirm dominant tautomeric forms (e.g., thione in solid state) .
- pH-dependent studies : Use buffer solutions (pH 2–12) to monitor tautomeric shifts via H NMR .
Q. What mechanistic insights explain the role of this compound derivatives in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Measure urease inhibition (IC50) using Berthelot’s method; derivatives with 4-phenyl groups show IC50 values <10 μM .
- Molecular dynamics simulations : Analyze binding stability (e.g., RMSF <1.5 Å) of thione derivatives in enzyme active sites .
- Site-directed mutagenesis : Identify key residues (e.g., Cys592 in urease) interacting with the thione sulfur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
